p-Tolylboronic acid
Overview
Description
P-tolylboronic acid, also known as 4-methylphenylboronic acid, is an organic compound with the molecular formula CH₃C₆H₄B(OH)₂. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an aromatic ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
4-Tolylboronic acid, also known as p-Tolylboronic acid or 4-Methylphenylboronic acid, is an organoboron compound . It is primarily used as a reagent in organic synthesis . The primary targets of 4-Tolylboronic acid are the organic compounds that it helps synthesize, such as drugs, pesticides, and cosmetics . It is also used in the research of coordination chemistry and material science .
Mode of Action
4-Tolylboronic acid is known for its high chemical reactivity . It is commonly used in Suzuki coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . In this reaction, 4-Tolylboronic acid interacts with other reagents to form new organic compounds .
Biochemical Pathways
The primary biochemical pathway involving 4-Tolylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures in the pharmaceutical industry and other fields . The downstream effects of this pathway include the synthesis of various organic compounds, including drugs, pesticides, and cosmetics .
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which can impact its distribution and use in various reactions.
Result of Action
The result of 4-Tolylboronic acid’s action is the formation of new organic compounds via the Suzuki-Miyaura cross-coupling reaction . These compounds can have a wide range of effects depending on their structure and function. For example, in the pharmaceutical industry, the compounds synthesized using 4-Tolylboronic acid can have therapeutic effects .
Action Environment
The action of 4-Tolylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature . Additionally, the reactions involving 4-Tolylboronic acid should be carried out under specific conditions (e.g., temperature, pH) to ensure optimal efficacy and stability .
Biochemical Analysis
Biochemical Properties
It is known that 4-Tolylboronic acid can interact with various enzymes, proteins, and other biomolecules in the context of organic synthesis . The nature of these interactions is largely dependent on the specific reactions and conditions under which 4-Tolylboronic acid is used.
Molecular Mechanism
The molecular mechanism of 4-Tolylboronic acid is primarily understood in the context of its role as a reagent in organic synthesis . It is known to exert its effects at the molecular level through its interactions with other molecules in the synthesis of various organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: P-tolylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromotoluene with a boron-containing reagent such as triisopropyl borate in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the boronic acid being isolated through an aqueous workup and recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound often involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: P-tolylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol.
Reduction: It can be reduced to form the corresponding toluene derivative.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like halogens or sulfonates are typically employed in substitution reactions.
Major Products Formed:
Oxidation: 4-methylphenol (p-cresol)
Reduction: 4-methyltoluene
Substitution: Various substituted toluenes depending on the electrophile used.
Scientific Research Applications
P-tolylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: It is used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-methoxyphenylboronic acid
- 4-bromophenylboronic acid
- 4-chlorophenylboronic acid
Comparison: P-tolylboronic acid is unique due to the presence of a methyl group on the aromatic ring, which can influence its reactivity and the steric properties of the resulting products. Compared to phenylboronic acid, this compound may offer different selectivity and reactivity in cross-coupling reactions. The presence of electron-donating or electron-withdrawing groups in similar compounds can significantly alter their chemical behavior and suitability for specific applications .
Properties
IUPAC Name |
(4-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWQNIMLAISTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
Record name | 4-methylphenylboronic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205836 | |
Record name | p-Tolueneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5720-05-8 | |
Record name | p-Tolylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5720-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Tolueneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Tolylboronic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Tolueneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-TOLUENEBORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJM4GM7K66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of p-tolylboronic acid?
A1: The molecular formula of this compound is C₇H₉BO₂. Its molecular weight is 135.96 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Researchers have characterized this compound using various spectroscopic techniques, including FT-IR, FT-Raman, 1H NMR, and 13C NMR spectroscopy. These techniques provide information about the molecule's structure, bonding, and vibrational modes. [, ]
Q3: Is this compound soluble in carbon dioxide? What are the implications for its use in green chemistry?
A3: Yes, this compound exhibits solubility in carbon dioxide at elevated pressures. This property makes it a potential candidate for reactions in supercritical carbon dioxide, a greener alternative to traditional organic solvents. [, ]
Q4: How is this compound employed in Suzuki-Miyaura coupling reactions?
A4: this compound serves as a common reagent in Suzuki-Miyaura cross-coupling reactions. It reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds. [, , , , , , , ]
Q5: Can you provide an example of a Suzuki-Miyaura coupling reaction using this compound?
A5: One example is the reaction of this compound with iodobenzene in the presence of the immobilized catalyst PdEnCat and tetrabutylammonium methoxide. This reaction, performed in continuous flow using supercritical carbon dioxide as a solvent, efficiently produces 4-phenyltoluene. []
Q6: Are there other palladium-catalyzed reactions where this compound plays a role?
A6: Beyond Suzuki-Miyaura couplings, this compound is utilized in other palladium-catalyzed transformations. For instance, it participates in the three-component coupling with deactivated alkenes and N-fluorobenzenesulfonimide, leading to the formation of β-fluorinated carbonyl derivatives. []
Q7: Can other transition metals besides palladium catalyze reactions involving this compound?
A7: Yes, nickel catalysts can also mediate reactions with this compound. For example, an oxidative nickel-air catalyst system has been developed to facilitate the direct coupling of azoles with this compound, utilizing atmospheric air as the sole oxidant. []
Q8: How does the choice of ligand impact the catalytic activity of palladium complexes in Suzuki-Miyaura reactions using this compound?
A8: The structure and properties of the ligands coordinated to palladium significantly influence the catalytic activity in Suzuki-Miyaura reactions involving this compound. For example, pyridyl-supported pyrazolyl-N-heterocyclic carbene ligands have demonstrated good to excellent catalytic activity in such couplings. []
Q9: Have computational methods been used to study reactions involving this compound?
A9: Yes, density functional theory (DFT) calculations have been employed to understand the structure, reactivity, and catalytic mechanisms of reactions involving this compound. These calculations provide insights into reaction pathways, transition states, and the influence of different ligands on catalytic activity. [, , ]
Q10: How does modifying the structure of this compound affect its reactivity?
A10: Modifying the substituents on the phenyl ring of this compound can alter its electronic and steric properties, thereby affecting its reactivity in various transformations. [, , ]
Q11: What strategies are employed to improve the stability and handling of boronic acids like this compound?
A11: Solid-phase approaches, such as immobilization on a diethanolamine resin, provide a way to handle and derivatize this compound more effectively. This method simplifies the reaction workup and minimizes exposure to moisture, which can degrade boronic acids. []
Q12: How are reaction intermediates involving this compound studied?
A12: Advanced analytical techniques, such as floating electrolytic electrospray ionization mass spectrometry (FE-ESI-MS), allow researchers to probe and identify fleeting intermediates in electrochemical reactions involving this compound. []
Q13: Are there alternatives to using this compound in Suzuki-Miyaura coupling reactions?
A13: While this compound is widely employed, other arylboronic acids with different substituents can be used in Suzuki-Miyaura coupling reactions. The choice of boronic acid depends on the desired product and reaction conditions. [, ]
Q14: Can catalysts used in reactions with this compound be recycled?
A14: Yes, researchers are developing strategies for catalyst recovery and recycling in reactions involving this compound. For instance, immobilizing palladium catalysts on solid supports like porous polymer monoliths (PPMs) enables their efficient reuse in Suzuki-Miyaura couplings. []
Q15: What research tools facilitate the study of reactions with this compound?
A15: Various tools and resources are essential for investigating reactions involving this compound. These include microreactors for performing reactions on a smaller scale, high-pressure reactors for reactions in supercritical fluids, and advanced analytical techniques for characterizing products and intermediates. [, , , ]
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